3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-15-4-6-16(7-5-15)25(22,23)17-8-11-20(12-9-17)18(21)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJRMXJKUUSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine typically involves multiple steps. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperidine to form 4-(4-methoxybenzenesulfonyl)piperidine. This intermediate is then reacted with 3-pyridinecarboxylic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of piperidine compounds, including 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine, exhibit significant anticancer properties. These compounds can inhibit tubulin polymerization, a critical process in cancer cell division. For instance, similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
2. Antimicrobial Properties
Studies have demonstrated that piperidine derivatives possess antimicrobial activity against a range of pathogens. The sulfonyl group in this compound enhances its interaction with bacterial membranes, thus exhibiting bactericidal effects .
3. Neurological Applications
Piperidine derivatives are also being investigated for their potential use in treating neurological disorders. They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in conditions like depression and schizophrenia .
Synthetic Chemistry Applications
1. Building Blocks for Drug Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals. Its functional groups allow for further modifications, making it an essential precursor in synthesizing more complex molecules .
2. Catalysts in Organic Reactions
Research has indicated that piperidine derivatives can act as catalysts in various organic reactions, including cross-coupling reactions and cycloadditions. This catalytic property can enhance reaction efficiency and selectivity in synthetic pathways .
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. Its sulfonyl group can enhance the interaction between polymer chains, resulting in materials with superior performance characteristics .
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being studied for use in coatings and adhesives. The modification of surfaces with piperidine derivatives can lead to enhanced durability and resistance to environmental factors .
Case Studies
Case Study 1: Anticancer Research
In a study published by the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including this compound, which exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of piperidine derivatives showed that this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine is not well-documented. it is likely to interact with biological targets through its functional groups. The piperidine ring may interact with receptors or enzymes, while the methoxybenzenesulfonyl group could enhance binding affinity or specificity. The pyridine ring may also play a role in the compound’s overall activity by participating in π-π interactions or hydrogen bonding .
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, increasing electron density on the piperidine ring.
- Solubility and LogP : The sulfonyl group in the target compound likely reduces logP (increased hydrophilicity) compared to phenyl or trifluoromethyl-substituted analogs. This could enhance bioavailability in aqueous environments but limit blood-brain barrier penetration .
Functional Implications
- Kinase Inhibition Potential: The piperidine-1-carbonyl-pyridine motif resembles PKI-587’s dimethylaminopiperidine moiety, which engages in hydrogen bonding with kinase ATP pockets. The target’s sulfonyl group may interact with polar residues (e.g., lysine or arginine), a hypothesis supported by studies on sulfonamide-containing kinase inhibitors .
- Metabolic Stability : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes. However, the sulfonyl group’s stability may offset this, as seen in sulfonamide-based drugs like celecoxib .
Biological Activity
3-[4-(4-Methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a piperidine moiety linked to a methoxybenzenesulfonyl group. The synthesis typically involves multi-step organic reactions, including sulfonylation of piperidine derivatives with appropriate sulfonyl chlorides. Common reagents include triethylamine to neutralize byproducts during reaction conditions.
Biological Activity
Mechanism of Action
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl groups enhance binding affinity, potentially leading to inhibition or modulation of target proteins.
Table 1: Biological Activities of this compound
Case Studies
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 0.78-1.56 µM, suggesting significant antibacterial activity compared to standard antibiotics.
Study 2: Anti-inflammatory Effects
In a controlled animal model, administration of the compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. The study highlighted the compound's ability to modulate immune responses effectively.
Study 3: Pain Relief Mechanism
Research on the analgesic properties demonstrated that the compound could reduce pain responses in models of acute pain, suggesting its utility in pain management therapies. The mechanism was linked to modulation of nociceptive pathways.
Comparative Analysis
The compound's unique methoxy group enhances solubility and bioavailability compared to similar compounds lacking this feature. A comparative analysis with related compounds shows that those with similar sulfonyl groups often exhibit varied biological activities depending on their structural modifications.
Table 2: Comparison with Related Compounds
| Compound Name | Activity Type | Potency (IC50) |
|---|---|---|
| 3-[4-(4-Methylbenzenesulfonyl)piperidine-1-carbonyl]pyridine | NMDA Antagonism | 40 µM |
| 3-[4-(Chlorobenzenesulfonyl)piperidine-1-carbonyl]pyridine | Antimicrobial | 0.5 µM |
Q & A
Basic: What are the standard synthetic routes for 3-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]pyridine?
The synthesis typically involves coupling the piperidine sulfonyl moiety to the pyridine carbonyl group. A general method includes:
- Step 1 : React 4-(4-methoxyphenylsulfonyl)piperidine with a carbonylating agent (e.g., phosgene or triphosgene) to generate the reactive intermediate.
- Step 2 : Use coupling reagents like EDCI/HOBt in anhydrous acetonitrile to attach the pyridine moiety via nucleophilic acyl substitution .
- Step 3 : Purify via column chromatography and recrystallize from ethanol or ethyl acetate to achieve >95% purity.
Key Reference : Similar carboxamide syntheses are detailed in , where EDCI/HOBt-mediated coupling achieved yields of 39–71% for structurally related compounds.
Basic: Which analytical techniques are critical for structural validation?
- NMR Spectroscopy :
- 1H NMR : Look for characteristic shifts:
- Piperidine protons: δ 1.55–3.78 ppm (multiplet, integration 2H for CH₂ and 4H for N–CH₂).
- Aromatic protons: δ 6.85–7.89 ppm (split signals for sulfonyl phenyl and pyridine rings) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 487 for related compounds) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can reaction yields be optimized for this compound?
Yields depend on:
- Coupling Reagent Selection : EDCI/HOBt outperforms DCC in minimizing side reactions (e.g., achieved 64% yield with EDCI vs. lower yields with other agents).
- Solvent Choice : Anhydrous CH₃CN or DMF enhances reactivity by stabilizing intermediates .
- Temperature Control : Reactions at 0–5°C reduce decomposition, while room temperature promotes coupling .
Data Note : reports yields ranging from 41% to 98.5% for analogous triazolopyridine derivatives, highlighting the need for iterative optimization.
Advanced: How to address contradictions in spectroscopic data during characterization?
- Scenario : Discrepancies between calculated and observed NMR shifts.
- Resolution :
- Cross-Validate Techniques : Use HSQC/HMBC NMR to confirm connectivity .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) .
- Elemental Analysis : Confirm C/H/N ratios (e.g., 59.24% C, 6.21% H for related compounds) to rule out impurities .
Advanced: What strategies are effective for evaluating biological activity in vitro?
- Enzyme Inhibition Assays :
- Cellular Uptake Studies :
- Structure-Activity Relationship (SAR) : Modify the methoxy group to fluoro or chloro substituents and compare potency .
Advanced: How to mitigate safety risks during synthesis?
- Hazard Mitigation :
- Storage : Keep the compound desiccated at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced: What computational tools aid in predicting physicochemical properties?
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (experimental LogP ~2.5 for related sulfonamides) .
- pKa Prediction : The sulfonyl group lowers basicity (predicted pKa ~7.5 for the piperidine nitrogen) .
- Docking Studies : Autodock Vina or Schrödinger Suite to model interactions with hCA II (PDB: 3KS3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
